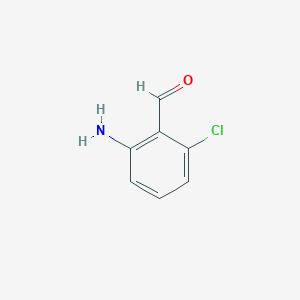

2-Amino-6-chlorobenzaldehyde

Descripción general

Descripción

2-Amino-6-chlorobenzaldehyde is a compound that serves as a key intermediate in various chemical syntheses. It is closely related to other chlorinated aromatic compounds that have been studied for their environmental impact, reactivity, and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 2-amino-6-chlorobenzaldehyde has been explored in several studies. For instance, a Schiff base derivative of 2,6-dichlorobenzaldehyde was synthesized through the condensation with 4-amino-benzonitrile . Another study described the synthesis of 2-chloro-6-amino-benzoic acid, which involved the reduction of 2-chloro-6-nitrotoluene, followed by several steps including acylation, oxidation, and hydrolysis, achieving a total yield of 61.5% . These methods highlight the reactivity of chlorinated aromatic compounds and their utility in producing various chemical entities.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds, such as those derived from 2-amino-6-chlorobenzaldehyde, has been characterized using different techniques. In one study, two polymorphs of a Schiff base were analyzed using single X-ray analysis, revealing significant differences in the angle between the two phenyl rings . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of chlorinated aromatic compounds is a subject of interest due to their potential applications. For example, Aminobacter sp. MSH1 has been shown to use 2,6-dichlorobenzamide as a carbon, nitrogen, and energy source, involving a unique catabolic pathway that includes hydroxylation, dehalogenation, and ring cleavage . This demonstrates the potential for bioremediation applications using microorganisms to degrade environmental pollutants.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are influenced by their molecular structure. The study of two polymorphs of a Schiff base revealed that their crystal structures are based on moderate and weak hydrogen bonds, and theoretical calculations indicated differences in stability between the two forms . Such analyses contribute to our understanding of the stability, reactivity, and potential applications of these compounds.

Aplicaciones Científicas De Investigación

Molecular Structure Studies

- Electron-Diffraction Study : The molecular structure of 2-chlorobenzaldehyde has been analyzed using gas-phase electron diffraction, focusing on the isomeric composition and molecular bonding (Schāfer, Samdal, & Hedberg, 1976).

Applications in Pharmaceuticals and Cosmetics

- Raw Material in Pharmaceuticals : 2-Chlorobenzaldehyde and 2,6-Dichlorobenzaldehyde are important raw materials in the manufacturing of pharmaceuticals, pesticides, cosmetics, and dyestuffs. The paper discusses synthetic techniques, market demands, and development trends of these compounds (Han Zhi, 2002).

Chemical Synthesis

- Synthesis of Chemotherapeutic Compounds : The condensation of related compounds has been studied in the context of synthesizing aminoquinol, a chemotherapeutic preparation used for treating protozoal infections (Uritskaya et al., 1983).

- Synthesis of Schiff Bases : Schiff bases derived from the condensation of 2-chlorobenzaldehyde with 4-aminoantipyrine have been studied, revealing their molecular configurations and intermolecular interactions (Sun et al., 2006).

Biocatalysts Design

- Crosslinking in Biocatalysts : Glutaraldehyde, a compound related to 2-Amino-6-chlorobenzaldehyde, is widely used in biocatalyst design due to its effectiveness as a crosslinker. It plays a crucial role in enzyme immobilization and stabilization (Barbosa et al., 2014).

Environmental Applications

- Bioremediation of Micropollutants : Aminobacter sp. MSH1 utilizes 2,6-dichlorobenzamide (related to 2-Amino-6-chlorobenzaldehyde) as a carbon, nitrogen, and energy source, demonstrating its potential in groundwater bioremediation for drinking water treatment plants (Raes et al., 2019).

Antibacterial Research

- Antibacterial Properties of Metal Complexes : Studies on divalent metal complexes of NO-donor ligands derived from 2-amino-5-chlorobenzaldehyde have shown promising antibacterial activity, indicating potential applications in medical and pharmaceutical fields (Aslam et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been found to inhibit certain enzymes .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

2-amino-6-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEANOJBDLVBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625477 | |

| Record name | 2-Amino-6-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-chlorobenzaldehyde | |

CAS RN |

35490-90-5 | |

| Record name | 2-Amino-6-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)

![2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine](/img/structure/B1290089.png)

![(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290094.png)

![8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1290096.png)